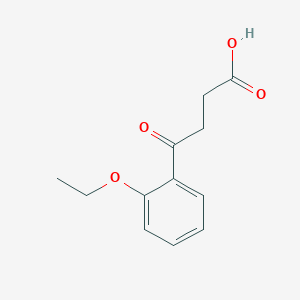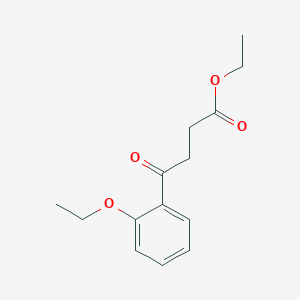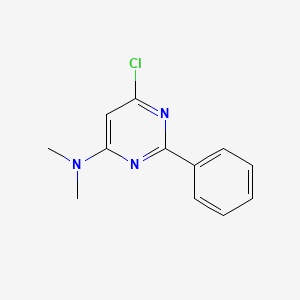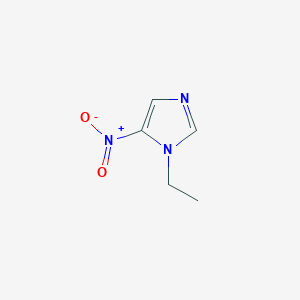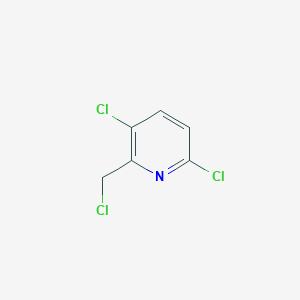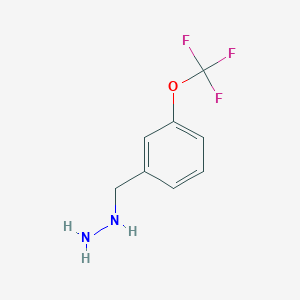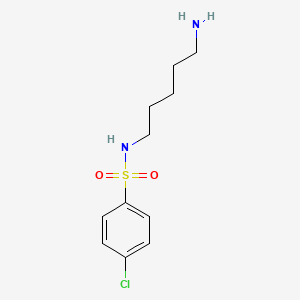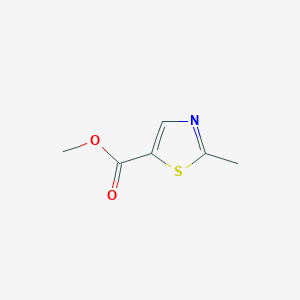
Methyl 2-methylthiazole-5-carboxylate
Vue d'ensemble
Description
Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methylthiazole-5-carboxylate can be synthesized through various methods. One common method involves the esterification of 2-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of thionyl chloride . The reaction is typically carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves a one-pot procedure. This method uses commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methylthiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiazole ring and the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group, often using reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 2-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-methylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting biochemical reactions. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their stability and function.
Comparaison Avec Des Composés Similaires
Methyl 2-methylthiazole-5-carboxylate can be compared to other thiazole derivatives such as ethyl 2-amino-4-methylthiazole-5-carboxylate . While both compounds share a similar core structure, their functional groups and reactivity differ. This compound is unique due to its ester group, which imparts different chemical properties and applications.
List of Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
Propriétés
IUPAC Name |
methyl 2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVCUYKYLWTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613660 | |
| Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53233-90-2 | |
| Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
